molecular formula C28H32F2N2O2S B12366279 1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)-3-phenylpropan-2-ol

1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)-3-phenylpropan-2-ol

Cat. No.: B12366279
M. Wt: 498.6 g/mol
InChI Key: MACFTPBZAOCTFN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JJC8-088 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the bis(4-fluorophenyl)methylsulfinyl group and its subsequent attachment to a piperazine ring. The final step involves the addition of a phenylpropan-2-ol group to complete the structure .

Industrial Production Methods: Industrial production methods for JJC8-088 are not well-documented in the public domain. it is likely that the synthesis follows a similar multi-step process as described above, with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions: JJC8-088 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the bis(4-fluorophenyl)methylsulfinyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of JJC8-088 include various organic solvents, acids, and bases. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products: The major products formed from the reactions of JJC8-088 depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Properties

Molecular Formula

C28H32F2N2O2S

Molecular Weight

498.6 g/mol

IUPAC Name

1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]-3-phenylpropan-2-ol

InChI

InChI=1S/C28H32F2N2O2S/c29-25-10-6-23(7-11-25)28(24-8-12-26(30)13-9-24)35(34)19-18-31-14-16-32(17-15-31)21-27(33)20-22-4-2-1-3-5-22/h1-13,27-28,33H,14-21H2

InChI Key

MACFTPBZAOCTFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCS(=O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CC4=CC=CC=C4)O

Origin of Product

United States

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